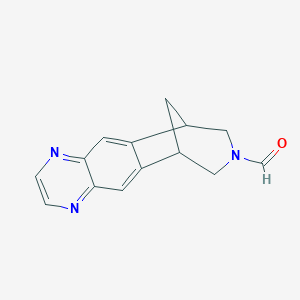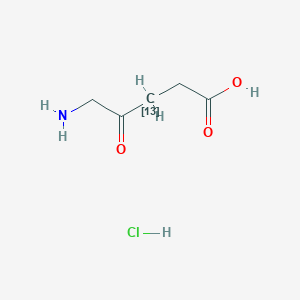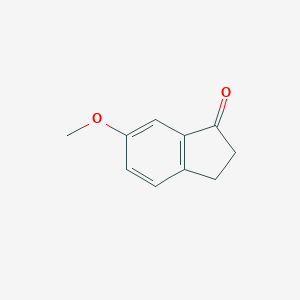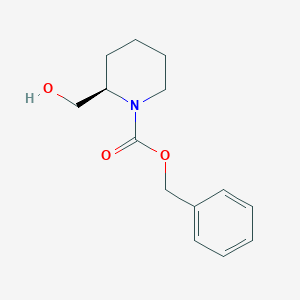
N-ホルミルバレニクリン
概要
説明
N-Formyl Varenicline is a chemical compound derived from Varenicline, which is primarily known for its use as a smoking cessation aid. Varenicline works by binding to nicotine receptors in the brain, reducing the pleasurable effects of nicotine and aiding in smoking cessation. N-Formyl Varenicline is an impurity that can form during the synthesis or degradation of Varenicline .
科学的研究の応用
N-Formyl Varenicline has several applications in scientific research:
作用機序
Target of Action
N-Formyl Varenicline primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it acts as a partial agonist of the alpha4/beta2 subtype of the nAChR . It also interacts with alpha3/beta4 and weakly with alpha3beta2 and alpha6-containing receptors . A full agonism is displayed on alpha7-receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
N-Formyl Varenicline exhibits a receptor-dependent mode of action . It acts as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nAChRs and a high-efficacy full agonist to the α7 neuronal nAChR . This means that it can both activate these receptors and displace other agonists, such as nicotine, from these receptors .
Biochemical Pathways
It is known that the compound can lead to the formation of two products: n-methylvarenicline (nmv) and n-formylvarenicline (nfv) in certain conditions . NMV is produced by the reaction of the amine moiety with both formaldehyde and formic acid in an Eschweiler-Clarke reaction, while NFV is formed by the reaction of formic acid alone with varenicline .
Pharmacokinetics
The pharmacokinetics of Varenicline, the parent compound of N-Formyl Varenicline, has been studied extensively. It exhibits linear pharmacokinetics following single- and multiple-dose administration . Varenicline’s total clearance is linearly related to its renal clearance . .
Result of Action
Its parent compound, varenicline, is known to reduce nicotine craving and withdrawal symptoms by modulating dopaminergic function at α4β2* nachrs
Action Environment
The action of N-Formyl Varenicline can be influenced by various environmental factors. For instance, in an osmotic, controlled-release (CR) formulation, the degradation of polyethylene glycol (PEG) used in an osmotic coating can lead to the formation of formaldehyde and formic acid, which can react with Varenicline to form N-Formyl Varenicline . The concentration of PEG in the coating and the presence of antioxidants in the coating and oxygen scavengers in the packaging can influence the stability of the drug .
生化学分析
Biochemical Properties
N-Formyl Varenicline interacts with various biomolecules. It displays full agonism on α7 nicotinic acetylcholine receptors and is a partial agonist on the α4β2, α3β4, and α6β2 subtypes . The nature of these interactions involves binding to these receptors, leading to changes in cellular activities.
Cellular Effects
Its parent compound, Varenicline, influences cell function by interacting with nicotinic acetylcholine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Formyl Varenicline exerts its effects at the molecular level through its interactions with nicotinic acetylcholine receptors . As a partial agonist, it can activate these receptors but produces less effect than a full agonist. This can lead to changes in gene expression and cellular activities.
Dosage Effects in Animal Models
Studies on Varenicline have shown that it can decrease nicotine self-administration in rats .
Metabolic Pathways
N-Formyl Varenicline is involved in metabolic pathways related to its parent compound, Varenicline . Varenicline does not undergo significant metabolism and is not metabolized by hepatic microsomal cytochrome P450 (CYP) enzymes .
Transport and Distribution
Its parent compound, Varenicline, is known to be distributed throughout the body .
Subcellular Localization
Its parent compound, Varenicline, is known to interact with nicotinic acetylcholine receptors, which are located in the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Varenicline involves the formylation of Varenicline. This can be achieved using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out under mild temperatures to ensure the selective formation of the N-formyl derivative .
Industrial Production Methods: In an industrial setting, the production of N-Formyl Varenicline would involve large-scale formylation reactions using optimized conditions to maximize yield and purity. The process would include steps such as purification and quality control to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions: N-Formyl Varenicline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradates.
Reduction: Reduction reactions can convert N-Formyl Varenicline back to its parent compound, Varenicline.
Substitution: N-Formyl Varenicline can participate in substitution reactions where the formyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidative degradates of N-Formyl Varenicline.
Reduction: Varenicline.
Substitution: Derivatives of Varenicline with different functional groups.
類似化合物との比較
Varenicline: The parent compound, used as a smoking cessation aid.
N-Methyl Varenicline: Another impurity formed during the synthesis of Varenicline.
Varenicline Tartrate: The salt form of Varenicline used in pharmaceutical formulations
Comparison:
N-Formyl Varenicline vs. Varenicline: N-Formyl Varenicline is an impurity, whereas Varenicline is the active pharmaceutical ingredient.
N-Formyl Varenicline vs. N-Methyl Varenicline: Both are impurities, but they differ in their chemical structure and formation pathways.
N-Formyl Varenicline vs. Varenicline Tartrate: Varenicline Tartrate is the therapeutically active form, while N-Formyl Varenicline is an impurity that needs to be controlled
N-Formyl Varenicline’s uniqueness lies in its formation as an impurity and its role in understanding the stability and purity of Varenicline formulations.
特性
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXWKRXICPYTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437901 | |
| Record name | N-Formyl Varenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796865-82-2 | |
| Record name | N-Formyl Varenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Formyl Varenicline in pharmaceutical analysis?
A1: N-Formyl Varenicline (NFV) is identified as a related impurity of Varenicline tartrate [, ]. This means it's a compound structurally similar to Varenicline that can arise during synthesis or storage. Detecting and quantifying NFV is crucial for quality control in Varenicline production to ensure drug safety and efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)



![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)

